[3-Hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Description
[3-Hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid-like molecule characterized by a glycerol backbone substituted with two ester-linked acyl chains (hexadecanoyl and 9-oxononanoyl) and a phosphate group conjugated to a quaternary ammonium moiety. This structure confers amphiphilic properties, making it analogous to biologically critical lipids such as phosphatidylcholines.
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(36)40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-16-17-20-23-27-35/h27,31H,5-26,28-30H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTNNIINSOQWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64NO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-Hexadecanoyloxy-2-(9-oxononanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate, commonly referred to as DOCPe, is a phospholipid derivative with significant biological implications. This compound is characterized by its unique structural features, which influence its biological activity, particularly in cellular membranes and signaling pathways.
Chemical Structure
The molecular formula of DOCPe is , and its structure includes a hexadecanoyl group and a 9-oxononanoyl moiety. The presence of a trimethylammonium group enhances its amphiphilic properties, making it relevant in studies of membrane dynamics and interactions.
Biological Activity Overview
DOCPe exhibits various biological activities, primarily related to its role in cellular membranes and its potential effects on inflammation and oxidative stress. Key areas of interest include:
- Membrane Dynamics : The compound alters membrane fluidity and permeability due to its unique lipid structure.
- Inflammatory Response : It has been shown to activate phospholipase A2, leading to the release of arachidonic acid and subsequent inflammatory mediator production.
- Cellular Signaling : DOCPe influences signaling pathways associated with oxidative stress responses.
Membrane Interaction Studies
Research indicates that DOCPe interacts significantly with lipid bilayers, affecting their structural integrity. Studies utilizing molecular dynamics simulations have demonstrated that the oxidized fatty acid chain tends to disrupt regular phospholipid packing within membranes, leading to increased permeability and altered fluidity.
Inflammation and Oxidative Stress
DOCPe has been implicated in modulating inflammatory responses. In vitro studies show that it can enhance the production of pro-inflammatory cytokines in macrophages, suggesting a role in immune response modulation. This activity is particularly relevant in the context of diseases characterized by chronic inflammation.
Table 1: Key Characteristics of DOCPe
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 135726-46-4 |
| Structural Features | Hexadecanoyl & 9-Oxononanoyl |
| Biological Role | Membrane dynamics, inflammation |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| This compound | DOCPe Structure | Modulates membrane properties; pro-inflammatory |
| 1-Palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine | PoxnoPC Structure | Similar inflammatory pathways; oxidative stress |
Case Studies
-
Inflammatory Response in Macrophages :
A study by Liu et al. (2018) investigated the effects of DOCPe on RAW 264.7 macrophage cells. Results indicated that treatment with DOCPe led to a significant increase in TNF-alpha production, highlighting its role in promoting inflammation. -
Membrane Fluidity Alteration :
Research conducted by Wang et al. (2019) utilized fluorescence spectroscopy to assess the impact of DOCPe on lipid bilayer fluidity. The findings revealed that the incorporation of DOCPe into model membranes resulted in increased fluidity compared to control lipids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
(2-Acetyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Structure: Differs in the substitution at the second position of the glycerol backbone (acetyloxy vs. 9-oxononanoyloxy).
- Molecular Formula: C₂₆H₅₂NO₈P (MW: 538.67) .
- Key Properties: The acetyloxy group is less hydrophobic and chemically inert compared to the ketone-bearing 9-oxononanoyloxy chain. Applications: Primarily studied as a surfactant or lipid bilayer stabilizer in drug delivery systems .
[3-Hexadecanoyloxy-2-(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
- Structure: Features an oxazolidine ring in place of the 9-oxononanoyloxy group.
- Molecular Formula: Not explicitly provided in evidence, but likely larger due to the oxazolidine substituent .
- Key Properties: The oxazolidine ring introduces rigidity and hydrogen-bonding capacity, enhancing stability in acidic environments. Pharmacological relevance: Potential use in prodrug formulations due to pH-sensitive hydrolysis .
General Phosphatidylcholine Analogs
- Common Features : Shared phosphate-trimethylazaniumyl "head" group, enabling micelle or liposome formation.
- Divergences: Acyl chain modifications (e.g., oxidation, branching) alter melting points, enzymatic degradation rates, and receptor binding. The 9-oxononanoyloxy group in the target compound may increase susceptibility to oxidative metabolism compared to fully saturated chains .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges: The 9-oxononanoyloxy group complicates synthesis due to ketone reactivity, requiring protective strategies absent in acetyloxy analogs .
- Membrane Interactions : Compared to phosphatidylcholines, the ketone group may disrupt lipid packing, as seen in differential scanning calorimetry studies of analogous oxidized lipids .
- Metabolism: Oxidative cleavage of the 9-oxononanoyl chain by cytochrome P450 enzymes is hypothesized, contrasting with the hydrolytic degradation of acetyloxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
